2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide
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Overview
Description
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a nitro group, and an isopropylacetamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide typically involves the reaction of 5-fluoro-2-nitrophenol with isopropylamine and acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Amino-2-nitrophenoxy)-N-isopropylacetamide.
Reduction: Formation of 2-(5-Fluoro-2-aminophenoxy)-N-isopropylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiparasitic properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-Fluoro-2-nitrophenoxy)acetate
- Ethyl (5-Fluoro-2-nitrophenoxy)acetate
- 2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol
Uniqueness
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylacetamide moiety differentiates it from other similar compounds, potentially leading to unique applications and reactivity profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13FN2O4 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H13FN2O4/c1-7(2)13-11(15)6-18-10-5-8(12)3-4-9(10)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) |
InChI Key |
RQZKRORRUSCEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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